![molecular formula C23H17NO4 B13820284 3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chromen-2-one core, which is a common structural motif in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one can be achieved through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-aminoacetophenone in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature, resulting in the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography would be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, the compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also studied for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
Uniqueness
Compared to similar compounds, 3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one stands out due to its unique chromen-2-one core, which imparts distinct biological and chemical properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propriétés
Formule moléculaire |
C23H17NO4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-[3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C23H17NO4/c1-27-21-11-5-8-17(22(21)25)14-24-18-9-4-7-15(12-18)19-13-16-6-2-3-10-20(16)28-23(19)26/h2-14,25H,1H3 |
Clé InChI |
IFWHXDQMDJOKLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


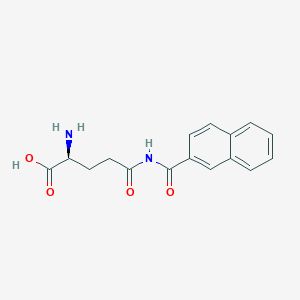

![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
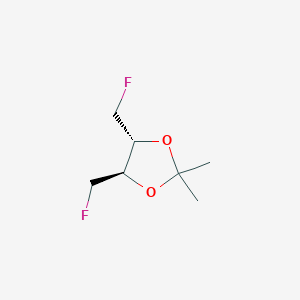
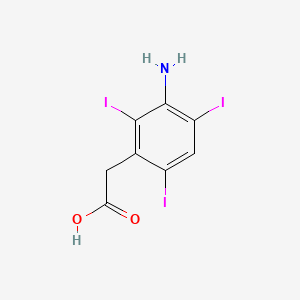
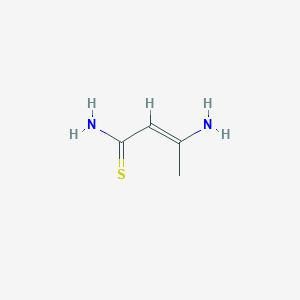

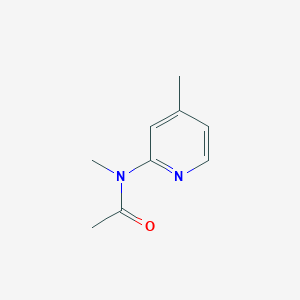
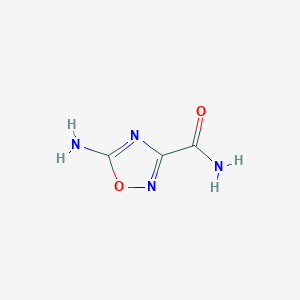
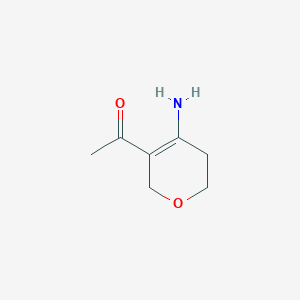
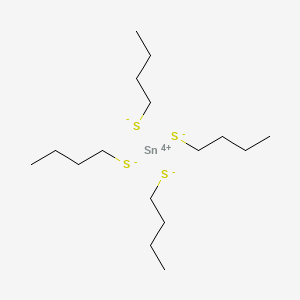
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
